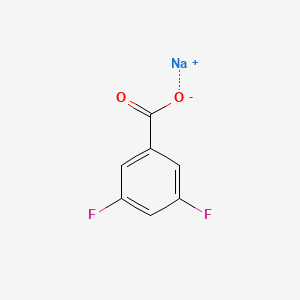

Sodium 3,5-difluorobenzoate

Vue d'ensemble

Description

Sodium 3,5-difluorobenzoate is a chemical compound with the molecular formula C7H3F2NaO2 . It is also known as 3,5-Difluorobenzoic acid sodium salt . The molecular weight of this compound is 180.0847 .

Molecular Structure Analysis

The molecular structure of Sodium 3,5-difluorobenzoate consists of a benzoate core with two fluorine atoms at the 3 and 5 positions and a sodium atom bound to the carboxylate group .

Physical And Chemical Properties Analysis

Sodium 3,5-difluorobenzoate is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved .

Applications De Recherche Scientifique

Cancer Research

Sodium 3,5-difluorobenzoate has been cited in various studies related to cancer research. It’s used in the synthesis of compounds that exhibit potential anticancer activities. For instance, it has been referenced in the context of Molecular Cancer research, where its derivatives are explored for their therapeutic effects .

Cellular Metabolism Studies

This compound is also involved in studies concerning cellular metabolism. In Cell Metabolism journals, Sodium 3,5-difluorobenzoate is used in the preparation of samples for understanding metabolic pathways and their implications in diseases .

Immunology

In the field of immunology, Sodium 3,5-difluorobenzoate is utilized in the study of immune responses. Publications like Cellular & Molecular Immunology have mentioned its use in experiments that delve into the molecular mechanisms of immune system functioning .

Microbiology

Research in microbiology, especially studies published in Cell Host & Microbe , often involves Sodium 3,5-difluorobenzoate. It’s used in assays that investigate the interaction between microbial pathogens and host cells .

Rheumatology

In rheumatology, this compound finds application in the study of autoimmune diseasesAnnals of the Rheumatic Diseases has included Sodium 3,5-difluorobenzoate in research focused on inflammatory responses and their role in rheumatic conditions .

Material Science

Lastly, in the realm of material science, Sodium 3,5-difluorobenzoate is used in the development of functional materialsAdvanced Functional Materials references its use in the creation of new materials with specific properties for technological applications .

Mécanisme D'action

Target of Action

Sodium 3,5-difluorobenzoate is an organic compound with a molecular formula of C7H3F2NaO2 It is known to have specific target organ toxicity, causing respiratory tract irritation .

Mode of Action

Sodium compounds are known to modulate sodium channels, keeping them open and causing hyperexcitation and, in some cases, nerve block . Sodium channels are involved in the propagation of action potentials along nerve axons .

Biochemical Pathways

Result of Action

It is known to cause respiratory tract irritation .

Action Environment

It is known that sodium compounds are typically stored in an inert atmosphere at room temperature .

Safety and Hazards

Sodium 3,5-difluorobenzoate may cause skin and eye irritation. It is harmful if swallowed or inhaled . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

sodium;3,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2.Na/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZLBDIGNGMDOK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381401 | |

| Record name | Sodium 3,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3,5-difluorobenzoate | |

CAS RN |

530141-39-0 | |

| Record name | Benzoic acid, 3,5-difluoro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0530141390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-difluoro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 3,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3,5-difluoro-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.